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molecular formula C13H9NO B1664672 6(5H)-Phenanthridinone CAS No. 1015-89-0

6(5H)-Phenanthridinone

Cat. No. B1664672
M. Wt: 195.22 g/mol
InChI Key: RZFVLEJOHSLEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959361

Procedure details

The title compound was prepared by reacting 4-(2-chlorophenyl)-2-iodo-9-methyl-6H-thieno[3,2-f]1,2,4]triazolo[4,3-a][1,4]diazepine with 3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone under the conditions used in Example 37, but at the end, the reaction mixture was heated for minutes at 90°-95°. The product was isolated by chromatography over the 50-fold amount of silica gel using tetrahydrofuran/hexane 4:1 for elution. Crystallization of the combined clean fractions from tetrahydrofuran/ethyl acetate gave colorless crystals of 3,8-dichloro-5-{3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]1,4]diazepin-2-yl]-2-propynyl}-6(5H)-phenanthridinone with m.p. 218°-220°.
[Compound]
Name
triazolo[4,3-a][1,4]diazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11]([C:12](=[O:19])[N:13](CC#C)[C:14]=2[CH:15]=1)=[CH:10][C:9](Cl)=[CH:8][CH:7]=3>O1CCCC1.CCCCCC>[CH:4]1[C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12](=[O:19])[NH:13][C:14]=2[CH:15]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
triazolo[4,3-a][1,4]diazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2C3=CC=C(C=C3C(N(C2C1)CC#C)=O)Cl
Step Three
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at the end, the reaction mixture was heated for minutes at 90°-95°
CUSTOM
Type
CUSTOM
Details
The product was isolated by chromatography over the 50-fold amount of silica gel
WASH
Type
WASH
Details
for elution
CUSTOM
Type
CUSTOM
Details
Crystallization of the combined clean fractions from tetrahydrofuran/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=CC=2NC(C3=CC=CC=C3C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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